Product packaging for Lys-Cys-Thr-Cys-Cys-Ala(Cat. No.:CAS No. 69557-39-7)

Lys-Cys-Thr-Cys-Cys-Ala

Cat. No.: B3279623
CAS No.: 69557-39-7
M. Wt: 627.8 g/mol
InChI Key: YLMDZVLJMXJONY-DWTGPMEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lys-Cys-Thr-Cys-Cys-Ala is a synthetic hexapeptide acetate salt corresponding to the C-terminal fragment (residues 56-61) of mouse metallothionein I (MT) . This sequence represents a fundamental unit for metal ion binding in metallothioneins, which are proteins critical for metal homeostasis and detoxification . The peptide contains a cysteine-rich motif (Cys-Thr-Cys-Cys), which provides a high-affinity binding site for divalent metal ions, most notably Zinc (Zn²⁺) and Cadmium (Cd²⁺), through the thiol groups of its cysteine residues . The unique chemistry of the cysteine thiolate groups is key to its function, as they allow for the tetrahedral coordination of metal ions, forming stable complexes . This fragment has been widely used as a model molecule to study the complexation properties of full-length metallothionein using various electrochemical techniques, including differential pulse polarography and square wave voltammetry . Its electrochemical response when complexed with metals is similar to that of the native protein, making it an excellent and simplified system for investigating metal-sulfur cluster formation and stability . Researchers utilize this peptide to elucidate the mechanisms of metal binding and exchange in metalloproteins, which has implications for understanding heavy metal toxicity and cellular redox chemistry . This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H41N7O8S3 B3279623 Lys-Cys-Thr-Cys-Cys-Ala CAS No. 69557-39-7

Properties

IUPAC Name

(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41N7O8S3/c1-10(22(36)37)25-18(32)13(7-38)27-19(33)14(8-39)28-21(35)16(11(2)30)29-20(34)15(9-40)26-17(31)12(24)5-3-4-6-23/h10-16,30,38-40H,3-9,23-24H2,1-2H3,(H,25,32)(H,26,31)(H,27,33)(H,28,35)(H,29,34)(H,36,37)/t10-,11+,12-,13-,14-,15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMDZVLJMXJONY-DWTGPMEZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41N7O8S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Research Motivations and Key Research Areas

Solid-Phase Peptide Synthesis (SPPS) Approaches

SPPS is the standard for chemically synthesizing peptides. ucl.ac.uk It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support, simplifying the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing. bachem.compeptide.com

The synthesis of this compound can be accomplished using two main orthogonal protection strategies: Fmoc/tBu (base/acid) and Boc/Bzl (acid/HF).

Fmoc/tBu Chemistry : This is the most common approach for modern SPPS. nih.gov The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle with a weak base like piperidine. nih.gov Side chains, including the ε-amino group of lysine (B10760008) (as Boc) and the thiol groups of cysteine, are protected with acid-labile groups such as tert-butyl (tBu), trityl (Trt), or acetamidomethyl (Acm). nih.govgoogle.com Final cleavage from the resin and removal of side-chain protecting groups is typically achieved with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). sigmaaldrich.com

Boc/Bzl Chemistry : In this older but still relevant strategy, the Nα-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, which is removed by moderate acid (e.g., TFA). Side-chain protecting groups are typically benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for removal. peptide.com While effective, the harsh conditions required for final cleavage can be a drawback. The phenylacetamidomethyl (Phacm) group has been shown to be a versatile cysteine protecting group compatible with both Boc and Fmoc strategies. psu.edursc.org

The choice between Fmoc and Boc chemistry depends on the desired final product and the specific orthogonal strategies needed for potential disulfide bond formation. For complex peptides with multiple disulfide bonds, Fmoc chemistry is often preferred due to the wider array of available orthogonal side-chain protecting groups. peptide.com

The three cysteine residues in the this compound sequence are a primary consideration for synthesis. Protecting their thiol side chains is critical to prevent undesired side reactions, such as oxidation and alkylation, and to control the regioselective formation of disulfide bonds if a specific bicyclic or multimeric structure is desired. ucl.ac.ukrsc.org

An orthogonal protection strategy employs protecting groups that can be removed under different, non-interfering conditions. ucl.ac.uk This allows for the sequential deprotection and oxidation of specific cysteine pairs to form defined disulfide bridges. biosyntan.denih.gov For a peptide with three cysteines, a combination of three different classes of protecting groups would be required for full regioselective control.

Commonly used cysteine protecting groups in Fmoc-SPPS and their removal conditions are summarized in the table below.

Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
TritylTrtMild acid (e.g., 1-5% TFA), standard TFA cleavage cocktail. nih.govsigmaaldrich.comAcm, StBu, Phacm
AcetamidomethylAcmIodine (I₂), Silver ions (Ag⁺), Mercury ions (Hg²⁺). peptide.comnih.govTrt, tBu, StBu
tert-ButyltBuStrong acid (HF), or specific reagents like PhS(O)Ph/CH₃SiCl₃ in TFA. nih.govnih.govAcm, Trt
tert-ButylsulfenylStBuReducing agents (e.g., phosphines, thiols). nih.govAcm, Trt, tBu
PhenylacetamidomethylPhacmPenicillin amidohydrolase (enzymatic), I₂. psu.edursc.orgTrt, Fm

For synthesizing this compound where specific disulfide connectivity is required (e.g., Cys²-Cys⁴, Cys⁵ free), one might use Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH. The Trt groups would be removed during standard TFA cleavage, allowing the first disulfide bond to form upon oxidation. The Acm group on the third cysteine would remain, and could be removed in a subsequent, separate step using iodine if needed. nih.gov

Solution-Phase Synthesis Considerations for this compound

While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase synthesis) remains a viable strategy, particularly for large-scale production of shorter peptides. bachem.com In this approach, protected amino acids are coupled sequentially in a suitable organic solvent. After each coupling step, the product is isolated and purified before proceeding to the next Nα-deprotection and coupling cycle.

Key considerations for the solution-phase synthesis of this compound include:

Solubility: The growing protected peptide chain can become insoluble in common reaction solvents, hindering further synthesis. sci-hub.se

Purification: Each intermediate requires purification, often by crystallization or chromatography, making the process more labor-intensive than SPPS. sci-hub.se

Racemization: The risk of racemization, especially during fragment condensation steps, is a significant concern that must be managed through the careful selection of coupling reagents and conditions. nih.gov

Fragment Condensation: To improve efficiency, di- or tri-peptide fragments can be synthesized separately and then coupled together. This convergent strategy requires careful planning to minimize racemization at the C-terminal residue of the coupling fragment. sci-hub.se

For a hexapeptide like this compound, a likely solution-phase strategy would involve a [3+3] or [2+2+2] fragment condensation approach.

Site-Selective Bioconjugation of this compound

The lysine and cysteine residues make this compound an excellent candidate for site-selective bioconjugation, allowing for the attachment of molecules such as fluorophores, drugs, or polymers. jove.comnih.gov The distinct reactivity of the primary amine on lysine and the thiol groups on the cysteines allows for orthogonal modification.

The ε-amino group of the lysine side chain is a common target for bioconjugation due to its high nucleophilicity. mdpi.comcreative-biolabs.com Modification is typically achieved by reacting the peptide with an amine-reactive electrophilic reagent.

A primary challenge is achieving site-selectivity for the lysine ε-amino group over the N-terminal α-amino group. This can often be controlled by pH, as the pKa of the α-amino group (typically ~7-8) is lower than that of the ε-amino group (~10.5). mdpi.com By performing the reaction at a pH between 7 and 9, the N-terminus is more likely to be unprotonated and thus more reactive. Conversely, to target the lysine, higher pH values can be used, though this can risk modifying other residues. Kinetically controlled labeling at physiological pH can also achieve site-selective modification of a specific lysine. nih.gov

Reagent ClassReactive GroupBond FormedTypical Reaction pH
Activated EstersN-Hydroxysuccinimide (NHS) ester. nih.govnih.govStable Amide7.0 - 9.0.
IsothiocyanatesIsothiocyanateThiourea7.0 - 9.0. nih.gov
Sulfonyl HalidesSulfonyl fluorideSulfonamide> 9.0
AldehydesAldehyde (followed by reduction)Secondary Amine6.0 - 7.0

N-Hydroxysuccinimide (NHS) esters are the most common reagents for lysine modification, forming stable amide bonds under mild conditions. nih.gov

The thiol side chain of cysteine is a highly effective nucleophile, making it an ideal target for selective bioconjugation. nih.govmdpi.com Its relatively low abundance in proteins and unique reactivity allow for highly specific labeling. nih.gov For this compound, the three cysteine residues offer multiple points for attachment, although differentiating between them requires orthogonal protection/deprotection strategies as described in section 2.1.2.

The most prevalent cysteine modification strategy is the Michael addition reaction with a maleimide (B117702) derivative. jove.comsci-hub.se This reaction is rapid and highly selective for thiols under mild physiological conditions. jove.com

Reagent ClassReactive GroupBond FormedKey Features
MaleimidesMaleimideThioether (via succinimide (B58015) ring). jove.comFast kinetics, highly selective for thiols at pH 6.5-7.5. jove.comnih.gov
HaloacetamidesIodoacetamide, BromoacetamideThioetherStable bond, but less selective than maleimides. nih.gov
DisulfidesPyridyl disulfideDisulfideReversible bond, cleavable by reducing agents. mdpi.com
Thianthrenium SaltsAlkyl thianthrenium saltThioetherOrthogonal modification under mild conditions. d-nb.info

The reaction between a thiol and a maleimide is one of the most popular methods for protein bioconjugation, forming a stable thioether linkage. jove.comresearchgate.net However, the stability of the resulting thiosuccinimide adduct can be a concern, as it can undergo a retro-Michael reaction, particularly in the presence of other thiols. sci-hub.se This has led to the development of next-generation maleimides designed to form more robust bioconjugates. sci-hub.se

Peptide Stapling Techniques for this compound

Peptide stapling is a strategy employed in medicinal chemistry to constrain a peptide into a specific conformation, often an α-helix. lifetein.commdpi.com This conformational rigidity can lead to enhanced biological activity, increased resistance to proteolytic degradation, and improved cell permeability. lifetein.comdigitellinc.com The peptide sequence this compound, with its multiple reactive side chains, is a prime candidate for various stapling methodologies. The presence of three cysteine (Cys) residues and one lysine (Lys) residue opens up possibilities for creating macrocycles through either Cys-Cys or Cys-Lys linkages.

Cys-Cys Stapling Approaches

The high nucleophilicity of the thiol group in cysteine makes it a common target for peptide stapling. acs.org In the context of the this compound sequence, stapling could be achieved by forming a covalent bridge between two of the three available cysteine residues (Cys2, Cys4, and Cys5).

One established method involves the reaction of two cysteine thiols with symmetric dielectrophilic reagents, such as alkyl or allyl halides, to form a stable thioether linkage. researchgate.net A more recent advancement utilizes hypervalent iodine reagents to create thioalkyne linkers between two cysteine residues. nih.govresearchgate.net This approach is advantageous as it can be performed on unprotected peptides and does not require a metal catalyst. nih.gov The reaction is efficient and selective, yielding stable products. nih.gov

Another strategy is the thiol-ene reaction, which involves reacting the sulfhydryl groups of two cysteines with a diene linker, a method that also avoids the need for metal catalysts or unnatural amino acids. acs.org Perfluoroaryl-cysteine SNAr chemistry represents another metal-free approach, providing rigid staples with lipophilic characteristics that can enhance peptide properties like binding and stability. lifetein.comacs.org

The selection of the cysteine pair for stapling (e.g., Cys2-Cys4, Cys2-Cys5, or Cys4-Cys5) and the choice of linker chemistry would dictate the geometry and size of the resulting macrocycle, thereby influencing the peptide's final conformation and biological activity.

Table 1: Selected Reagents for Cys-Cys Stapling

Reagent Class Specific Example Linker Type Key Features
Dielectrophilic Halides Alkyl or Allyl Dihalides Alkyl or Allyl Symmetric linkers, established method. researchgate.net
Hypervalent Iodine Reagents Bis-functional EBX Reagents Thioalkyne Works on unprotected peptides, metal-free. nih.govresearchgate.net
Dienes Divinyl-functionalized linkers Alkyl Thiol-ene reaction, metal-free. acs.org
Cys-Lys Stapling Methods

Stapling between a cysteine and a lysine residue offers an alternative way to introduce conformational constraints, creating an asymmetric bridge within the peptide. For the this compound sequence, this would involve linking the ε-amino group of Lys1 with the thiol group of Cys2, Cys4, or Cys5.

A notable method for Cys-Lys stapling employs bifunctional hypervalent iodine reagents. nih.govnih.gov These reagents are designed to react selectively with the two different nucleophiles. For instance, an ethynylbenziodoxolone (EBX) reagent can be engineered with an activated ester. nih.gov The hypervalent iodine portion of the reagent reacts with the cysteine's thiol group, and the activated ester then forms an amide bond with the nearby lysine amine, driven by proximity. researchgate.netnih.gov This method is highly efficient for unprotected peptides. researchgate.net

Another approach involves introducing a bromoacetyl group onto the lysine side chain during solid-phase peptide synthesis using a reagent like Nα-tert-butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL). google.com This bromoacetyl group can then selectively react with a sulfhydryl group from a cysteine residue in the same peptide to form a stable thioether linkage, resulting in a cyclized peptide. google.com This cyclization is typically performed in an aqueous buffer at a pH of 7-9. google.com

The Diels-Alder reaction has also been explored for Lys-Cys cyclization, offering tunable stereochemical outcomes in both solid-phase and aqueous solution synthesis. acs.org These diverse methods provide a toolkit for creating structurally varied Cys-Lys stapled versions of the this compound peptide, each with potentially unique conformational and functional properties.

Table 2: Selected Strategies for Cys-Lys Stapling

Method Reagent/Strategy Linkage Type Key Features
Hypervalent Iodine Chemistry Asymmetric EBX reagent with activated ester Thioether-Amide One-pot reaction on unprotected peptides. nih.gov
Bromoacetyl Chemistry Bromoacetyl-modified Lysine (e.g., via BBAL) Thioether Selective reaction with Cys thiol. google.com

Structural Characterization and Conformational Analysis of Lys Cys Thr Cys Cys Ala

Spectroscopic Techniques for Structural Elucidation

A combination of high-resolution spectroscopic methods is essential to comprehensively define the structure of a complex peptide like Lys-Cys-Thr-Cys-Cys-Ala.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution at atomic resolution. rsc.org For a peptide such as this compound, a series of 2D NMR experiments, including COSY, TOCSY, and NOESY, would be employed in an aqueous solution to mimic physiological conditions. uzh.chnih.gov

The process begins with the sequence-specific assignment of proton resonances. uzh.ch A TOCSY spectrum is used to identify the spin systems of individual amino acid residues, while a NOESY spectrum reveals through-space proximities between protons, allowing for the correct ordering of these residues along the peptide backbone. chemrxiv.org

Once assignments are complete, the Nuclear Overhauser Effect (NOE) signals are crucial for determining structural constraints. rsc.org NOEs between protons on different residues provide distance restraints that are used in computational algorithms to generate a family of structures consistent with the experimental data. For cysteine-rich peptides, specific NOEs observed between the protons of two cysteine residues can directly confirm a disulfide bond linkage. nih.gov The chemical shifts of the Cβ atoms of the cysteine residues are also indicative of their redox state; a significant downfield shift is characteristic of an oxidized cysteine involved in a disulfide bond. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Amino Acid Spin Systems

Amino Acid ResidueHα Shift (ppm)Hβ Shift (ppm)Other Side Chain Shifts (ppm)
Lysine (B10760008) (Lys) 4.351.88, 1.72γ: 1.51, δ: 1.70, ε: 3.02
Cysteine (Cys) 4.603.15, 2.85SH: 1.5-2.0 (reduced)
Threonine (Thr) 4.354.22γ-CH₃: 1.22
Alanine (B10760859) (Ala) 4.351.47-
Note: These are typical chemical shift ranges and can vary based on the local chemical environment, secondary structure, and solvent conditions.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure content of a peptide. nih.gov The technique measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide backbone, when arranged into ordered structures like α-helices or β-sheets, produces a characteristic CD spectrum.

For this compound, CD analysis would reveal the predominant secondary structure adopted in solution. An α-helical conformation is characterized by negative bands around 222 nm and 208 nm and a positive band around 190 nm. nih.gov A β-sheet structure typically shows a negative band near 218 nm and a positive band near 195 nm. A spectrum dominated by a strong negative band below 200 nm would indicate a random coil or disordered conformation. The formation of disulfide bonds imposes significant conformational constraints, which would be reflected in the CD spectrum, often inducing more ordered structural elements compared to the reduced, linear form of the peptide. pnas.org

Table 2: Characteristic Circular Dichroism Wavelengths for Secondary Structures

Secondary StructureMolar Ellipticity Maximum (nm)Molar Ellipticity Minimum (nm)
α-Helix ~192~208, ~222
β-Sheet ~195~218
Random Coil ~212~198
Note: The precise wavelengths and magnitudes can be influenced by the specific amino acid sequence and solvent environment.

Mass spectrometry (MS) is an indispensable tool for verifying the primary structure of a peptide and identifying any modifications. nih.gov High-resolution MS can precisely measure the molecular weight of this compound, confirming its elemental composition. researchgate.net The formation of a single intramolecular disulfide bond results in the loss of two hydrogen atoms (a mass difference of 2.016 Da), which is readily detectable. researchgate.net

Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence. The peptide is fragmented in the mass spectrometer, and the resulting fragment ions (typically b- and y-ions) are analyzed. The mass differences between consecutive ions in a series correspond to the masses of individual amino acid residues, allowing for a definitive sequence confirmation. This technique is also highly effective at locating post-translational modifications, such as the oxidation of cysteine residues. nih.gov

Table 3: Theoretical Monoisotopic Masses for this compound

Peptide StateChemical FormulaTheoretical Mass (Da)
Reduced Form C₂₁H₃₉N₇O₈S₃625.2022
Oxidized (1 Disulfide Bond) C₂₁H₃₇N₇O₈S₃623.2043
Note: Masses are calculated for the neutral peptide.

Disulfide Bond Formation and Regioselectivity

The three cysteine residues at positions 2, 4, and 5 create a complex challenge in disulfide bond formation. The peptide can theoretically form three different monomeric isomers with a single disulfide bond (Cys2-Cys4, Cys2-Cys5, or Cys4-Cys5), in addition to various oligomeric species.

Oxidative folding is the process by which a reduced peptide chain forms its native disulfide bonds and achieves its final three-dimensional structure. wikipedia.org This process can be performed in vitro using various methods, such as air oxidation or, more commonly, by using redox buffer systems like reduced (GSH) and oxidized (GSSG) glutathione. nih.gov

For peptides with multiple cysteines, the folding process often involves a series of intermediates with both native and non-native disulfide bonds. pnas.org These intermediates can undergo disulfide shuffling, a process of breaking and reforming disulfide bonds, until the most thermodynamically stable conformation is reached. rsc.org The presence of adjacent cysteines (Cys4-Cys5) in this compound allows for the formation of a vicinal disulfide bridge, which creates a tight, eight-membered ring and can induce a β-turn structure. pnas.org This local structural constraint can significantly influence the subsequent folding pathway.

In this compound, several factors can influence regioselectivity:

Charged Residues: The positively charged lysine (Lys) residue at the N-terminus can influence the local electrostatic environment. This can lower the pKa of the nearby Cys2 thiol group, increasing its propensity to exist as a reactive thiolate anion at neutral pH and potentially accelerating its involvement in disulfide exchange reactions. rsc.org

Steric Constraints: The threonine (Thr) residue between Cys2 and Cys4 imposes steric constraints on the peptide backbone, which may favor or disfavor the formation of the Cys2-Cys4 bond compared to other possibilities.

Vicinal Cysteines: The Cys4-Cys5-Ala motif at the C-terminus is a strong determinant. The formation of a vicinal disulfide bond between adjacent cysteines is often kinetically rapid due to the proximity of the thiol groups. pnas.org The stability of this bond can direct the folding process, potentially leaving Cys2 to remain in a reduced state or to form an intermolecular disulfide bond with another peptide molecule.

The final distribution of disulfide isomers is a result of the interplay between the thermodynamic stability of the possible folded structures and the kinetic accessibility of the folding pathways. rsc.org

Table 4: Potential Intramolecular Disulfide Isomers of this compound

IsomerDisulfide ConnectivityRemaining Cysteine State
1 Cys² – Cys⁴Cys⁵ is reduced (free thiol)
2 Cys² – Cys⁵Cys⁴ is reduced (free thiol)
3 Cys⁴ – Cys⁵ (Vicinal)Cys² is reduced (free thiol)

Conformational Dynamics and Flexibility

The hexapeptide this compound, corresponding to the C-terminal sequence of mouse liver metallothionein-I, is characterized by a high degree of conformational flexibility, a feature common to short, linear peptides. In the absence of a stabilizing scaffold, such as metal ion coordination present in the parent metallothionein (B12644479) protein, this peptide is expected to exist not as a single, rigid structure but as a dynamic ensemble of interconverting conformers in solution. The conformational landscape of this peptide is primarily governed by the intrinsic properties of its constituent amino acid residues and the potential for intramolecular interactions.

For a short peptide like this compound, MD simulations would likely reveal a multitude of conformations in aqueous solution. plos.org These simulations can map the free-energy landscape of the peptide, identifying low-energy basins that correspond to the most populated conformational states. nih.gov The peptide would likely explore a range of structures from extended conformations to more compact, folded forms, driven by random thermal motion and transient intramolecular interactions.

NMR spectroscopy, a powerful tool for studying peptide conformation in solution, would be expected to show averaged signals for the protons, carbons, and nitrogens of the peptide, indicative of rapid exchange between different conformations on the NMR timescale. nih.govnih.gov The lack of a stable, folded structure is a hallmark of many short, linear peptides that are fragments of larger proteins. plos.org The parent metallothionein protein, for instance, is known to be largely unstructured in its apo-form (without bound metal ions) and only adopts its characteristic fold upon metal coordination by the cysteine residues. mdpi.com This suggests that the isolated C-terminal fragment, this compound, would also be predominantly disordered in the absence of metal ions.

Table 1: Theoretical Conformational States of this compound in Solution
Conformational StateKey CharacteristicsExpected PopulationInvestigative Technique
Extended ChainMaximized solvent exposure of residues.SignificantMolecular Dynamics Simulations
Random CoilA statistical ensemble of conformations with no persistent structure.HighNMR Spectroscopy
Partially Folded (transient)Formation of transient intramolecular hydrogen bonds or hydrophobic contacts.LowAdvanced MD Simulations and NMR techniques
Disulfide-Bridged (oxidized)Covalent linkage between cysteine residues, significantly restricting conformational freedom.Dependent on redox environmentNMR Spectroscopy, Mass Spectrometry

The conformational dynamics of this compound are dictated by the unique properties of each of its amino acid residues. The interplay of these residues influences the accessible conformational space and the stability of any transient structures.

Cysteine (Cys): The three cysteine residues are the most significant modulators of the peptide's conformation. The thiol groups of cysteine can exist in a reduced state (-SH) or can be oxidized to form disulfide bonds (-S-S-). The formation of one or more disulfide bridges would dramatically reduce the conformational flexibility of the peptide, locking it into a more defined cyclic or bicyclic structure. nih.gov The specific disulfide connectivity would depend on the oxidation conditions and the proximity of the cysteine residues in the transient conformational ensemble. In the context of the parent metallothionein, these cysteine residues are crucial for coordinating with metal ions, which in turn defines the protein's tertiary structure. nih.gov

Threonine (Thr): Threonine is a polar amino acid with a hydroxyl group on its side chain. This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form intramolecular hydrogen bonds with the peptide backbone or other side chains. youtube.com Such hydrogen bonds, even if transient, can stabilize certain conformations, such as turns or loops, within the dynamic ensemble. nih.gov The presence of a methyl group on the β-carbon of threonine also introduces some steric hindrance, which can restrict the local backbone conformation more than a serine residue would. nih.gov

Table 2: Influence of Individual Residues on the Conformational Properties of this compound
ResidueSide Chain PropertyPotential Conformational Role
Lysine (Lys)Long, flexible, positively chargedIncreases surface exposure and flexibility; potential for electrostatic interactions. youtube.com
Cysteine (Cys)Thiol group (-SH)Can form disulfide bonds, significantly restricting conformational freedom. nih.gov Key for metal coordination in the parent protein. nih.gov
Threonine (Thr)Polar, hydroxyl group (-OH)Can form intramolecular hydrogen bonds, stabilizing transient structures. youtube.com Provides steric constraints. nih.gov
Alanine (Ala)Small, non-polarMinimal steric hindrance, contributes to local flexibility. khanacademy.org

Molecular Interactions and Recognition Mechanisms of Lys Cys Thr Cys Cys Ala

Metal Ion Coordination and Speciation

The unique arrangement of amino acids in Lys-Cys-Thr-Cys-Cys-Ala, especially its multiple cysteine residues, makes it highly effective at coordinating with metal ions. This section delves into the specifics of these interactions, including the mechanisms of binding with heavy metals, the stability of the resulting complexes, and the competitive dynamics with other ligands.

Peptides rich in cysteine are known for their high affinity for heavy metals. mdpi.com The binding process is primarily governed by the interaction between the metal ions and the thiol groups of the cysteine residues. The specific mechanisms, however, can vary depending on the metal ion and the surrounding chemical environment.

The thiol groups (-SH) of the cysteine residues are the primary sites for metal ion binding in this compound. nih.gov These groups can deprotonate to form thiolate ions (S-), which then act as potent nucleophiles, readily forming strong covalent bonds with soft metal ions like cadmium (Cd(II)) and zinc (Zn(II)). nih.gov The presence of multiple cysteine residues allows for the formation of a chelate ring, a stable structure where the metal ion is held by multiple bonds. This multidentate coordination significantly enhances the stability of the metal-peptide complex. whoi.edu

The affinity of cysteine-rich peptides for metal ions is also influenced by the Hard and Soft Acids and Bases (HSAB) theory. rsc.org According to this principle, soft acids (like Cd(II) and other heavy metals) prefer to bind with soft bases (like the sulfur atom in the thiol group). This inherent compatibility contributes to the high stability of the complexes formed between this compound and heavy metal ions.

The stoichiometry of metal-peptide complexes refers to the ratio in which the metal ions and peptide molecules combine. For peptides with multiple cysteine residues like this compound, various stoichiometric ratios are possible, depending on factors such as the concentration of reactants and the pH of the solution. The stability of these complexes is a critical factor, often quantified by stability constants. Higher stability constants indicate a stronger bond between the metal and the peptide.

Metal IonTypical Coordination Stoichiometry (Metal:Peptide)Relative Stability
Cd(II)1:1, 1:2High
Zn(II)1:1, 1:2Moderate to High

In a biological system, this compound may compete with other molecules (ligands) for binding to metal ions. Ligand competition studies are essential for understanding the peptide's efficacy in sequestering metals in a complex environment. These studies often involve introducing a competing ligand to a solution containing the pre-formed metal-peptide complex and observing the extent to which the peptide is displaced.

The high stability of the complexes formed by this compound, particularly with heavy metals, suggests that it can effectively compete with many biological ligands. The strong covalent bonds formed between the thiolate groups and the metal ions are not easily broken, allowing the peptide to sequester metals even in the presence of other potential binding molecules.

The binding of metal ions to this compound can sometimes lead to changes in the peptide's structure, including oligomerization (the formation of small clusters of peptide molecules) and aggregation (the formation of larger, often insoluble, masses). This phenomenon is typically driven by the metal ion's ability to bridge multiple peptide molecules.

When a metal ion coordinates with cysteine residues from different peptide chains, it can act as a cross-linking agent, leading to the formation of dimers, trimers, or larger oligomers. In some cases, this process can continue, resulting in the formation of large aggregates. The tendency for metal-induced oligomerization and aggregation is dependent on several factors, including the concentration of the peptide and metal ion, the pH, and the specific metal involved.

Mechanisms of Heavy Metal Ion Binding (e.g., Cd(II), Zn(II))

Interactions with Other Biological Molecules (Mechanistic Focus)

While the primary focus of research on this compound has been on its interactions with metal ions, its structure suggests potential for interactions with other biological molecules as well. The presence of a lysine (B10760008) residue, with its positively charged amino group, could facilitate electrostatic interactions with negatively charged molecules such as nucleic acids or certain proteins. nih.gov

Furthermore, the threonine residue, with its hydroxyl group, can participate in hydrogen bonding. These potential interactions, however, are less studied compared to the well-documented metal-binding properties of the peptide. The cysteine residues, in addition to binding metals, can also form disulfide bonds with other cysteine-containing molecules, a common mechanism for protein cross-linking and stabilization. wikipedia.org

Binding to Metallothionein (B12644479) (MT) and Gamma-Aminobutyric Acid (GABA)

A comprehensive search of scientific literature did not yield any studies investigating the binding of the peptide this compound to either Metallothionein (MT) or Gamma-Aminobutyric Acid (GABA) receptors. Therefore, no data on binding affinities or specific binding sites for these interactions can be provided.

No information is available regarding the binding affinities or specific interaction sites between this compound and Metallothionein or GABA receptors.

Peptide-Protein Interaction Motifs and Recognition

Specific research detailing the peptide-protein interaction motifs and recognition mechanisms of this compound with a broader range of proteins is not available. The primary documented interaction is in the context of its application in bioelectrochemistry, where it facilitates the interaction of cytochrome b562 with a gold electrode.

Detailed studies identifying the specific binding interfaces and key residues of this compound in protein-protein interactions have not been found.

There is no available information on the role of this compound in receptor binding or its involvement in any signal transduction pathways.

Adsorption Phenomena on Surfaces

The hexapeptide this compound (KCTCCA) has been specifically designed and studied for its properties as a facilitator in bioelectrochemistry, a role that is fundamentally dependent on its adsorption to surfaces. nih.gov Research has focused on its application on gold electrodes to create a biocompatible surface for studying the electrochemistry of proteins, such as cytochrome b562. nih.govfrontiersin.org

The design of the KCTCCA sequence is intentional to optimize its function as a surface modifier. nih.gov The lysine residue provides a positive charge, while the three cysteine residues act as anchors to the gold surface. The threonine and alanine (B10760859) residues introduce hydrophilic and hydrophobic properties to the electrode surface, respectively. nih.gov This combination of residues is intended to create a versatile adlayer that can accommodate different protein orientations. nih.gov

Scanning tunneling microscopy (STM) studies have shown that KCTCCA forms self-assembled arrays on gold (111) surfaces, creating a dense coverage over a large area. nih.gov This dense layer is crucial as it helps to prevent the irreversible degradation of protein molecules that can occur from direct adsorption onto a bare electrode surface. nih.gov The formation of these arrays is thought to be driven by van der Waals interactions and repulsive interactions between the coadsorbed peptide molecules. nih.gov

The utility of the KCTCCA-modified surface has been demonstrated in electrochemical studies with cytochrome b562. A stable and quasi-reversible electrochemical response of cytochrome b562 was observed on a gold electrode modified with KCTCCA, indicating that the peptide layer effectively facilitates electron transfer between the protein and the electrode. nih.govfrontiersin.org

Below is a data table summarizing the electrochemical response of cytochrome b562 on a KCTCCA modified gold electrode.

ParameterValue
Cathodic Peak (Ec)-0.01 V
Anodic Peak (EA)0.08 V
Peak Separation90 mV
Scan Rate20 mVs⁻¹

Data sourced from Mukhopadhyay, 2004. nih.gov

This demonstrates the practical application of the adsorption phenomena of this compound in creating functional bio-electrochemical interfaces.

Electrochemical Behavior and Characterization of Lys Cys Thr Cys Cys Ala

Voltammetric Studies of Peptide Redox Propertiesmdpi.comnih.govnih.gov

The redox properties of Lys-Cys-Thr-Cys-Cys-Ala have been investigated using several voltammetric techniques, which provide insights into the electron transfer processes involving the cysteine residues. These studies are often conducted in the context of the peptide's interaction with metal ions, given its role as a metallothionein (B12644479) fragment. mdpi.com

Cyclic Voltammetry (CV) Analysismdpi.comnih.gov

Cyclic voltammetry is a powerful technique to probe the oxidation and reduction processes of electroactive species like the cysteine residues in this compound. The thiol groups (-SH) of cysteine can be oxidized to form disulfide bonds (-S-S-), and this process is electrochemically reversible. mdpi.comnih.gov For cysteine-rich peptides, CV scans typically reveal anodic peaks corresponding to the oxidation of thiol groups and cathodic peaks corresponding to the reduction of the formed disulfide bonds. The exact peak potentials are highly dependent on factors such as the peptide sequence, the electrode material, and the pH of the solution. nih.gov

While specific CV data for the free this compound peptide is not extensively documented in publicly available literature, studies on its interaction with metal ions like cadmium (Cd(II)) at a hanging mercury drop electrode (HMDE) have provided valuable insights. In these systems, the voltammetric response is dominated by the formation and reduction of metal-thiolate complexes on the electrode surface. For instance, in the presence of Cd(II), the peptide exhibits pH-dependent reduction peaks corresponding to the reduction of cadmium-cysteinate complexes.

Interactive Data Table: Representative CV Peak Potentials for a Cysteine-Rich Peptide in the Presence of a Divalent Metal Ion

pHAnodic Peak Potential (V vs. Ag/AgCl)Cathodic Peak Potential (V vs. Ag/AgCl)Redox Process
4.5+0.25-0.10Oxidation of thiol groups to disulfide
7.4+0.15-0.20Oxidation of thiol groups to disulfide
9.0+0.05-0.30Oxidation of thiol groups to disulfide

Note: This table presents hypothetical but representative data for a generic cysteine-rich peptide to illustrate the principles of its cyclic voltammetry. The exact values for this compound may vary.

Square Wave Voltammetry (SWV) and Differential Pulse Polarography (DPP)nih.govnih.gov

Square wave voltammetry (SWV) and differential pulse polarography (DPP) are highly sensitive electroanalytical techniques that are well-suited for the quantification of thiol-containing molecules like this compound. benthamopen.comconicet.gov.ar These methods offer advantages over CV in terms of improved signal-to-background ratios and lower detection limits. benthamopen.com

SWV has been successfully employed for the determination of peptides and proteins by monitoring the redox signals of their cysteine or other electroactive residues. nih.gov For this compound, SWV can be used to quantify the peptide by measuring the peak current associated with the oxidation of its cysteine residues. The frequency, amplitude, and step potential of the square wave are key parameters that can be optimized to enhance the sensitivity of the measurement. nih.gov

Differential pulse polarography (DPP) has been extensively used for the analysis of metallothioneins and their fragments. nih.govnih.gov This technique is particularly effective for studying the interactions of the peptide with metal ions at a dropping mercury electrode. The DPP of metallothioneins typically shows distinct signals related to the metal clusters bound to the cysteine residues. mdpi.com It is a reliable method for quantifying metallothionein levels in biological samples, and by extension, can be applied to the analysis of fragments like this compound, especially when complexed with metals such as cadmium and zinc. nih.gov

Influence of Environmental Parameters on Electrochemical Responsemdpi.comnih.gov

The electrochemical behavior of this compound is significantly influenced by various environmental parameters. Understanding these effects is crucial for developing reliable analytical methods and for interpreting experimental data.

Effects of pH, Scan Rate, and Concentrationmdpi.comnih.gov

pH: The pH of the electrolyte solution has a profound effect on the redox potential of the cysteine residues. The thiol group of cysteine has a pKa value of around 8.3, and its deprotonation to the thiolate anion (-S⁻) is pH-dependent. nih.gov The thiolate form is generally more readily oxidized than the protonated thiol. Consequently, the oxidation potential of the cysteine residues in this compound is expected to shift to less positive values as the pH increases. nih.gov This pH dependence is a common feature of thiol electrochemistry. researchgate.net

Scan Rate: In cyclic voltammetry, the scan rate affects the kinetics of the electrode process. For this compound, studies on similar peptides have shown that at low scan rates, the electrochemical process is often dominated by the adsorption of the peptide onto the electrode surface. As the scan rate increases, the process can become diffusion-controlled. The relationship between the peak current and the scan rate can be used to determine whether the reaction is adsorption-controlled (linear relationship) or diffusion-controlled (linear relationship with the square root of the scan rate).

Concentration: The concentration of the peptide in the solution directly influences the magnitude of the voltammetric signal. For quantitative applications, a linear relationship between the peak current and the concentration of the peptide is typically sought. This linear range will depend on the specific voltammetric technique used and the experimental conditions.

Role of Electrode Surface Interactions and Adsorptionmdpi.comnih.gov

The interaction of this compound with the electrode surface is a critical aspect of its electrochemical behavior. The cysteine residues can strongly adsorb onto certain electrode materials, particularly those made of gold or mercury, through the formation of sulfur-metal bonds. mdpi.com This self-assembly can lead to the formation of a peptide monolayer on the electrode surface. nih.gov

This adsorption can have several consequences for the electrochemical measurements. It can preconcentrate the peptide at the electrode surface, leading to enhanced sensitivity in techniques like stripping voltammetry. However, it can also lead to electrode fouling, where the adsorbed peptide or its oxidation products block the electrode surface and inhibit further electron transfer. The nature of the electrode material, its surface morphology, and the composition of the electrolyte solution all play a role in the adsorption process. researchgate.net

Electrochemical Detection and Quantification Applications in Researchnih.govnih.govdntb.gov.ua

The unique electrochemical properties of this compound make it a target for electrochemical detection and a tool in various research applications, primarily related to its metal-binding capabilities.

As a fragment of metallothionein, this peptide can serve as a model system for studying the mechanisms of metal detoxification and homeostasis. mdpi.com Electrochemical methods are highly suited for probing the interactions between the peptide and heavy metal ions such as cadmium, zinc, and copper. dntb.gov.ua For instance, the peptide can be immobilized on an electrode surface to create a biosensor for the detection of these metal ions. The binding of the metal ion to the cysteine residues of the peptide can be detected as a change in the voltammetric signal, allowing for sensitive and selective quantification of the metal. mdpi.com

Furthermore, the electrochemical detection of this compound itself can be important in biomedical research. As metallothionein levels can be indicative of exposure to heavy metals or certain disease states, the ability to quantify its fragments could provide valuable diagnostic information. Techniques like DPP and SWV, with their high sensitivity, are promising for the development of assays to measure the concentration of this and similar peptides in biological fluids. nih.gov

Interactive Data Table: Potential Applications of Electrochemical Methods for this compound

Application AreaElectrochemical Technique(s)Principle
Heavy Metal SensingCV, SWV, Stripping VoltammetryImmobilization of the peptide on an electrode to capture metal ions, leading to a measurable electrochemical signal. dntb.gov.ua
Biomarker DetectionDPP, SWVDirect quantification of the peptide in biological samples based on the redox signal of its cysteine residues. nih.gov
Mechanistic StudiesCVInvestigation of the electron transfer kinetics and thermodynamics of metal-peptide complex formation. mdpi.com

Computational and Theoretical Studies of Lys Cys Thr Cys Cys Ala

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulation is a computational technique used to study the physical movement of atoms and molecules over time. For the hexapeptide Lys-Cys-Thr-Cys-Cys-Ala, MD simulations can reveal its conformational landscape, identifying stable structures and the transitions between them. By solving Newton's equations of motion for the system, which includes the peptide and its surrounding solvent, a trajectory is generated that describes how the positions and velocities of particles vary with time. This allows for the analysis of structural flexibility, folding pathways, and interactions with the environment. researchgate.net

Understanding how a peptide folds into its functional three-dimensional structure is a central challenge in molecular biology. MD simulations are instrumental in exploring these folding and unfolding pathways. plos.orgwustl.edu For this compound, a key structural feature is the presence of three cysteine residues, which can form one disulfide bridge in three possible connectivities (Cys2-Cys4, Cys2-Cys5, Cys4-Cys5) or exist in a reduced, linear state.

Simulations can track the process of disulfide bond formation and breaking, revealing which isomers are kinetically or thermodynamically favored. acs.orgnih.gov Studies on other cysteine-rich peptides have shown that the folding pathway is often a complex network of intermediates, and the final native structure is determined by a combination of conformational sampling and the chemistry of disulfide bond formation. nih.govnih.gov MD simulations can elucidate whether the peptide first collapses into a compact form before disulfide bonds are formed or if the disulfide bonds form early and guide the subsequent folding process. nih.gov

Table 1: Potential Disulfide Bond Isomers of this compound and Properties Investigated by MD Simulations. This table is illustrative of the types of data generated from MD studies.
Isomer NameDisulfide ConnectivitySimulated Relative Stability (ΔG, kcal/mol)Dominant Secondary Structure Elements
Linear (Reduced)NoneReference (0.0)Disordered, transient turns
Isomer ACys2-Cys4-3.5β-turn
Isomer BCys2-Cys5-5.2Distorted turn/coil
Isomer CCys4-Cys5-2.1Coil

The surrounding solvent, typically water, plays a critical role in determining peptide conformation. aps.orgnih.gov MD simulations using explicit solvent models can provide a detailed picture of how water molecules interact with the peptide. researchgate.net Hydrogen bonds, both within the peptide (intramolecular) and between the peptide and water (intermolecular), are crucial for stabilizing specific structures.

For this compound, several types of hydrogen bonds would be analyzed:

Backbone-Backbone: Formation of secondary structures like β-turns is stabilized by hydrogen bonds between backbone amide and carbonyl groups.

Side Chain-Backbone: The side chains of Lysine (B10760008) and Threonine can form hydrogen bonds with the peptide backbone.

Side Chain-Side Chain: Interactions between the polar side chains of Lys and Thr.

Peptide-Water: The polar groups of the peptide form an extensive hydrogen bond network with the surrounding water molecules, which influences its solubility and conformational preferences. mdpi.com

The analysis of these hydrogen bond networks over the course of a simulation helps explain why certain conformations are more stable than others in an aqueous environment. nih.gov

Table 2: Key Hydrogen Bond Interactions for this compound Analyzed in MD Simulations.
Interaction TypePotential Donor GroupsPotential Acceptor GroupsStructural Significance
IntramolecularBackbone N-H, Lys (NH3+), Thr (OH), Cys (SH)Backbone C=O, Thr (OH), Cys (S)Stabilization of turns and folded structures
Intermolecular (Solvent)Backbone N-H, Lys (NH3+), Thr (OH), Cys (SH)Backbone C=O, Thr (OH), Cys (S)Solubility and stabilization of specific conformers

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, such as a protein). acs.orgnih.gov This technique is essential for understanding the peptide's potential biological function and for structure-based drug design.

For this compound, docking algorithms would be used to place the peptide into the binding site of a target protein. These algorithms sample a vast number of possible conformations and orientations of the peptide, evaluating each based on a scoring function that approximates the binding affinity. nih.govcambridge.org The flexibility of the peptide is a major challenge, and advanced docking protocols often combine rigid docking of multiple peptide conformers with subsequent flexible refinement. nih.govbiorxiv.org

The results of a docking study provide a model of the peptide-protein complex, highlighting key interactions such as:

Electrostatic interactions: The positively charged Lysine side chain could form salt bridges with negatively charged residues (e.g., Aspartate or Glutamate) on the protein.

Hydrogen bonds: The Threonine side chain and the peptide backbone can form a network of hydrogen bonds with the protein.

Hydrophobic interactions: The Alanine (B10760859) residue can engage in hydrophobic or van der Waals interactions.

Following docking, MD simulations are often employed to refine the predicted binding pose and assess the stability of the complex over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pepdd.comnih.gov For peptides, QSAR can be used to predict the activity of new sequences and to guide the design of more potent analogues. rsc.orgnih.gov

To build a QSAR model for this compound, a dataset of related peptides with measured biological activity would be required. For each peptide in the series, a set of numerical descriptors representing its physicochemical properties would be calculated. acs.org These descriptors can include properties related to hydrophobicity, electronics, and steric effects, often represented by z-scores or other calculated parameters. nih.gov Statistical methods are then used to build a regression model that correlates these descriptors with the observed activity. While specific QSAR studies on this compound are not available, this methodology represents a standard approach for optimizing peptide-based drug candidates.

Table 3: Examples of Molecular Descriptors Used in Peptide QSAR Studies.
Descriptor ClassSpecific ExamplesInformation Encoded
ConstitutionalMolecular Weight, Atom CountBasic composition
TopologicalWiener Index, Randic IndexAtom connectivity and branching
PhysicochemicalLogP, Polar Surface Area (PSA)Hydrophobicity, polarity
3D-DescriptorsVolume, Surface Area, Dipole MomentThree-dimensional shape and charge distribution
Amino Acid Indicesz-scores (z1, z2, z3)Hydrophobicity, steric properties, and electronic properties of residues

Homology Modeling and De Novo Design

Homology modeling and de novo design are two key strategies in computational protein and peptide design. Homology modeling constructs a model of a target protein based on the known structure of a homologous protein, while de novo design aims to create entirely new peptide or protein structures with desired functions. uw.edutandfonline.com

For a short peptide like this compound, homology modeling is generally not applicable. This method relies on finding a template structure with a sufficiently high sequence identity (typically >30-40%) to the target sequence. proteopedia.orgresearchgate.net Short peptides rarely have unique, well-defined homologous structures in the Protein Data Bank (PDB), making it difficult to find a suitable template. wikipedia.orgstanford.edu

De novo design, however, is a highly relevant approach. nih.gov Computational methods can be used to design peptides from scratch. acs.org For instance, one could use the this compound sequence as a starting point or scaffold. A computational protocol could then be employed to:

Define a Target: Identify a binding site on a protein of interest.

Generate Scaffolds: Build peptide backbones that fit into the target site.

Sequence Design: Optimize the amino acid sequence for the designed backbone to maximize binding affinity and stability.

This approach allows for the creation of novel peptides with tailored properties, potentially improving upon the binding affinity or specificity of the original this compound sequence.

Despite a comprehensive search of available scientific literature and databases, no specific computational or theoretical studies utilizing Artificial Intelligence (AI) for the prediction of interaction sites and binding affinities for the chemical compound “this compound” have been identified.

The application of AI and machine learning in peptide research is a rapidly advancing field. These technologies are increasingly employed to predict various properties of peptides, including their potential binding partners and the strength of those interactions. Methodologies such as molecular docking simulations, machine learning models trained on large datasets of known protein-peptide interactions, and deep learning algorithms are being used to accelerate the discovery and design of novel peptides with therapeutic potential.

Functional Implications of Lys Cys Thr Cys Cys Ala As a Model System

Understanding Metallothionein (B12644479) Structure-Function Relationships

Metallothioneins (MTs) are a class of low-molecular-weight, cysteine-rich proteins involved in metal homeostasis and detoxification. nih.govnih.gov Mammalian MTs typically contain 61-68 amino acids, with 20 of them being cysteines. nih.gov These cysteine residues are crucial for the protein's function, as their thiol groups have a high affinity for binding divalent metal ions such as zinc (Zn²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). nih.govnih.gov The structure of mammalian metallothionein is characterized by two independent domains, an α-domain and a β-domain, which form distinct metal-thiolate clusters. nih.gov

The peptide Lys-Cys-Thr-Cys-Cys-Ala, as a fragment of the C-terminus of metallothionein-I, provides a simplified model to investigate the metal-binding properties of the full protein. glpbio.com Research has shown that this peptide fragment exhibits a strong binding affinity for both Cd²⁺ and Zn²⁺ ions. glpbio.com This allows for detailed studies into the coordination chemistry and the structural motifs of metal-binding sites within metallothioneins. By isolating this small, functional fragment, researchers can examine the fundamental interactions between metal ions and the cysteine-rich environment without the complexity of the entire protein.

Studies using such model peptides help elucidate how metallothioneins exert their protective effects against heavy metal toxicity. For instance, the ability of this compound to bind cadmium ions is directly related to the detoxification function of the parent metallothionein protein. glpbio.commdpi.com The binding of cadmium to the thiol groups of the cysteine residues sequesters the toxic metal, preventing it from interacting with other essential cellular components. mdpi.com The use of this peptide as a model system confirms that specific, localized cysteine-rich sequences are the primary functional units for metal sequestration in metallothioneins.

Table 1: Metal Ion Binding Affinity of this compound

Metal IonBinding AffinityImplication for Metallothionein Function
Cd²⁺StrongDetoxification of heavy metals. glpbio.com
Zn²⁺StrongHomeostasis of essential trace metals. glpbio.com

Insights into Cysteine-Rich Peptide Mechanisms

Cysteine-rich peptides (CRPs) are a diverse group of peptides characterized by a high percentage of cysteine residues. nih.gov These cysteines can form multiple disulfide bonds, contributing to the peptide's stability and structure, or their thiol groups can act as primary binding sites for metal ions. nih.govwikipedia.org The this compound peptide, with three cysteine residues in a short sequence of six amino acids, is a prime example of a cysteine-rich motif.

The study of this peptide provides fundamental insights into the mechanisms of metal-peptide interactions. The thiol groups of the cysteine residues are the primary ligands for metal coordination. nih.gov The presence of multiple cysteine residues in close proximity, as seen in the -Cys-Cys- motif within this peptide, often leads to the formation of stable chelate structures with metal ions. This arrangement is a common feature in many metalloproteins and is critical for their function. nih.gov

Contribution to Peptide Engineering and Design Principles

The knowledge gained from studying model peptides like this compound is instrumental in the field of peptide engineering and design. Understanding the structure-function relationship of this metallothionein fragment allows for the rational design of novel peptides with specific metal-binding properties.

One of the key principles derived from such studies is the importance of cysteine spacing. The -Cys-X-Cys- and -Cys-Cys- motifs, both present in this peptide, are known to be effective metal-binding motifs. nih.gov Engineers can incorporate these motifs into new peptide sequences to create synthetic peptides with high affinity for specific metals. These engineered peptides have potential applications in various fields, including bioremediation (for the removal of heavy metals from the environment), as therapeutic agents for metal-related diseases, and in the development of biosensors for metal ion detection.

Moreover, the stability conferred by cysteine residues, either through metal coordination or disulfide bond formation, is a desirable characteristic in peptide design. Cysteine-rich scaffolds are often used to create hyperstable peptides that are resistant to degradation. nih.gov The principles of metal coordination observed in this compound can be applied to stabilize peptide structures, leading to more robust and effective peptide-based drugs and tools. The study of naturally occurring functional fragments like this provides a blueprint for the de novo design of peptides with tailored functions.

Future research on the hexapeptide this compound, a compound characterized by its sequence of lysine (B10760008), cysteine, threonine, and alanine (B10760859) residues, is poised to explore its potential biological activities and therapeutic applications. The presence of three cysteine residues suggests a high potential for forming intramolecular disulfide bonds, likely resulting in a cyclic structure that can confer significant stability and unique conformational properties. Research is moving towards understanding its interactions, dynamics, and how its structure can be synthetically enhanced.

Q & A

Q. How can researchers experimentally determine the structural conformation of Lys-Cys-Thr-Cys-Cys-Ala in solution?

To determine the peptide’s structural conformation, nuclear magnetic resonance (NMR) spectroscopy is commonly employed to analyze solution-state dynamics and folding patterns. Circular dichroism (CD) spectroscopy can supplement this by identifying secondary structural elements (e.g., β-turns or disordered regions). For disulfide bond mapping in cysteine-rich peptides like this, mass spectrometry (MS) coupled with enzymatic digestion or chemical cleavage (e.g., using cyanogen bromide) is critical . Challenges include minimizing oxidation artifacts during sample preparation and ensuring proper buffering conditions to mimic physiological environments.

Q. What methodologies are recommended for synthesizing this compound with high purity and yield?

Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Key considerations include:

  • Cysteine protection : Use trityl or acetamidomethyl groups to prevent premature disulfide bond formation.
  • Cleavage conditions : Optimize trifluoroacetic acid (TFA) mixtures to avoid side reactions.
  • Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and gradient elution ensures purity. Validate purity via MALDI-TOF MS or ESI-MS .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Stability studies should follow a factorial design:

  • Variables : pH (3–9), temperature (4°C, 25°C, 37°C), and time (0–30 days).
  • Analytical endpoints : Quantify degradation products via HPLC-UV/MS and monitor disulfide scrambling via Ellman’s assay for free thiols.
  • Statistical analysis : Use ANOVA to identify significant degradation factors and calculate degradation rate constants .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different studies?

Contradictions often arise from variations in assay conditions or peptide purity. To address this:

  • Standardize assays : Use cell lines with validated receptor expression profiles and control for batch-to-batch peptide variability.
  • Meta-analysis : Apply funnel plots or sensitivity analyses to detect publication bias or outliers in existing literature.
  • Mechanistic studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinities, bypassing indirect activity assays .

Q. How can researchers optimize the experimental design for studying the peptide’s interaction with metal ions (e.g., Zn²⁺ or Cu²⁺)?

  • Titration experiments : Use UV-Vis or fluorescence spectroscopy to monitor chelation-induced spectral shifts.
  • Computational modeling : Perform density functional theory (DFT) calculations to predict metal-binding sites and compare with experimental data.
  • Control for redox activity : Include antioxidants (e.g., TCEP) to distinguish metal-binding from oxidation-mediated effects .

Q. What advanced statistical methods are suitable for analyzing dose-response data in toxicity studies of this compound?

  • Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression.
  • Bootstrap resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values when sample sizes are small.
  • Multivariate analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., cell viability vs. oxidative stress markers) .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in peptide bioactivity due to post-translational modifications (PTMs) in in vivo studies?

  • Sample preparation : Use protease inhibitors and PTM-specific antibodies during tissue homogenization.
  • LC-MS/MS profiling : Identify PTMs (e.g., phosphorylation or glycosylation) and correlate with activity via partial least squares regression (PLSR) .

Q. What criteria should guide the selection of negative/positive controls in functional assays for this peptide?

  • Negative controls : Use scrambled-sequence peptides or cysteine-to-serine mutants to isolate sequence-specific effects.
  • Positive controls : Include known agonists/antagonists of the target receptor (e.g., ACE inhibitors for angiotensin-converting enzyme studies). Validate controls via dose-response validation in pilot experiments .

Data Presentation and Reproducibility

Q. Table 1: Recommended Analytical Techniques for this compound

Parameter Technique Key Considerations
PurityRP-HPLC, MALDI-TOF MSUse 0.1% TFA in mobile phase for resolution.
Disulfide bondingEllman’s assay, LC-MS/MSReduce with DTT/TCEP before analysis.
Structural dynamicsNMR (²H/¹⁵N-labeled peptides)Acquire data at multiple temperatures.

Q. Reproducibility checklist :

  • Document SPPS resin lot numbers and cleavage times.
  • Share raw NMR/MS data in public repositories (e.g., Zenodo) per FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lys-Cys-Thr-Cys-Cys-Ala
Reactant of Route 2
Lys-Cys-Thr-Cys-Cys-Ala

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.